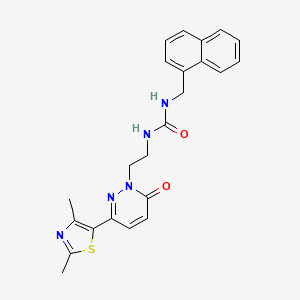![molecular formula C13H8Cl2N2OS2 B2369805 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-65-1](/img/structure/B2369805.png)
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, commonly referred to as 7-DCMSTP, is a compound that has recently been studied for its potential applications in scientific research. 7-DCMSTP is a sulfur-containing heterocyclic compound that has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has been gaining attention due to its potential for use in laboratory experiments and for its potential therapeutic applications.
Scientific Research Applications
Cytostatic and Antiviral Profiling
- Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides: This study presents the synthesis of new thieno-fused 7-deazapurine ribonucleosides showing notable in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV. Such compounds, including those similar to 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, are promising in cancer and antiviral research (Tichy et al., 2017).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity of New Substituted Pyrido[3′,2′:4,5]thieno[3,2-d]Pyrimidinone Derivatives: A series of derivatives, including compounds similar to the mentioned chemical, demonstrated significant antimicrobial activities. This positions them as potential antimicrobial agents, especially in comparison to established drugs like streptomycin and fusidic acid (Fayed et al., 2014).
Antitumor Activity
- Synthesis and Evaluation of Antitumor Activity of New 4-Substituted Thieno[3,2-d]Pyrimidine and Thienotriazolopyrimidine Derivatives: This study highlights the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. These findings suggest potential applications in cancer treatment research (Hafez & El-Gazzar, 2017).
Synthesis and Reactions for Biological Applications
- Synthesis of Some New Pyrido[3', 2' :4,5]thieno[3,2-d]Pyrimidin-4(3H)-ones and Pyrido[3', 2': 4,5]thieno[2,3-e]-1,2,4-Triazolo[1,5-c]Pyrimidine Derivatives: The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives indicates a pathway for developing new compounds with potential biological applications, including antimicrobial and anti-inflammatory properties (Ho, 2001).
Fluorescence Properties for Imaging
- Synthesis, Solid-state Fluorescence Properties, and Computational Analysis of Novel 2-Aminobenzo[4,5]thieno[3,2-d]Pyrimidine 5,5-dioxides: The study of fluorescent compounds derived from thieno[3,2-d]pyrimidines like the one suggests their use in imaging applications due to their strong solid-state fluorescence properties, beneficial for diagnostic and research tools in biochemistry and medical science (Yokota et al., 2012).
Antimicrobial and Anti-inflammatory Agents
- Synthesis, Reactions, and Biological Study of Some New Thienopyrimidine Derivatives as Antimicrobial and Anti-inflammatory Agents: This research underlines the importance of thienopyrimidine derivatives, including those structurally related to the specified compound, as effective antimicrobial and anti-inflammatory agents. The study demonstrates the biological activities of these compounds against fungi, bacteria, and inflammation (Tolba et al., 2018).
properties
IUPAC Name |
7-(3,4-dichlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-19-13-16-10-7(5-20-11(10)12(18)17-13)6-2-3-8(14)9(15)4-6/h2-5H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZAYKRJEAHAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)
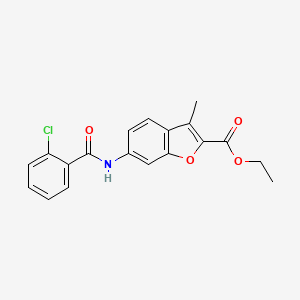
![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2369726.png)
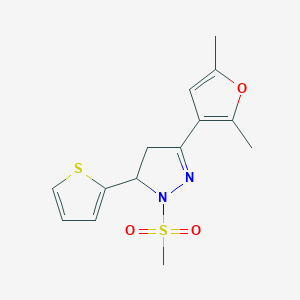
![6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride](/img/structure/B2369728.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)
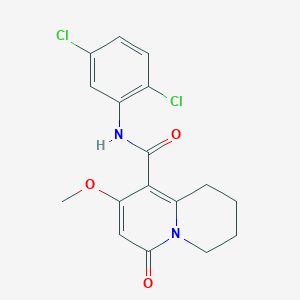
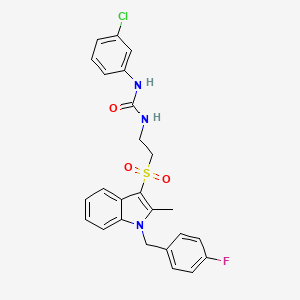
![1-(Azepan-1-yl)-2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2369737.png)
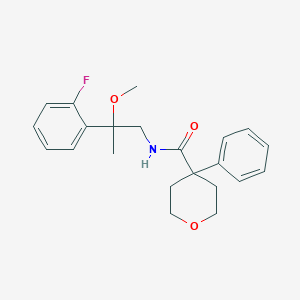
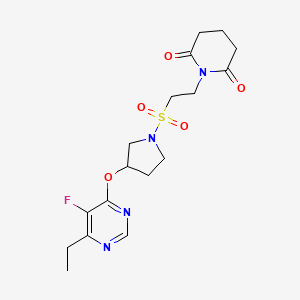
![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)
![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)
